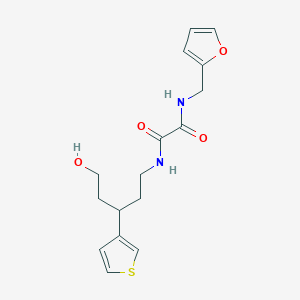
N1-(furan-2-ylmethyl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(furan-2-ylmethyl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide, also known as FTO inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Catalytic Activity in Organic Synthesis
N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) has been highlighted for its effectiveness in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method facilitates the coupling of a broad range of (hetero)aryl bromides with various amines at relatively low temperatures, contributing significantly to the synthesis of pharmaceutically important building blocks with high selectivity and efficiency (Bhunia, Kumar, & Ma, 2017).
Pharmaceutical and Environmental Applications
Furan derivatives have shown potential in various fields, including pharmaceuticals and environmental studies. For instance, furan-2-ylmethylene thiazolidinediones have been identified as selective inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ), a target for inflammatory and autoimmune diseases. This discovery points towards the potential of furan derivatives in developing new therapeutic agents (Pomel et al., 2006). Moreover, the OH-initiated photo-oxidation of furan and its derivatives has been studied for environmental implications, highlighting the formation of unsaturated 1,4-dicarbonyl products with significant yields. This research contributes to understanding the atmospheric chemistry of furan compounds and their impact on air quality and climate change (Alvarez et al., 2009).
Material Science and Polymer Chemistry
Investigations into furan and thiophene derivatives extend to material science, where they are explored for their potential in creating novel polymers. Hybrid polymers with thiophenylanilino and furanylanilino backbones, featuring substituted phenyl side groups, have been reported. These materials exhibit electroactive properties and are synthesized through electropolymerization at low potentials, suggesting applications in electronic devices and sensors (Baldwin et al., 2008).
properties
IUPAC Name |
N'-(furan-2-ylmethyl)-N-(5-hydroxy-3-thiophen-3-ylpentyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c19-7-4-12(13-5-9-23-11-13)3-6-17-15(20)16(21)18-10-14-2-1-8-22-14/h1-2,5,8-9,11-12,19H,3-4,6-7,10H2,(H,17,20)(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEZDOXDFNKUDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NCCC(CCO)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-Benzodioxol-5-yl)-5-(5-{[(4-methylbenzyl)thio]methyl}-2-furyl)-1,2,4-oxadiazole](/img/structure/B2357269.png)


![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(2-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2357273.png)
![1-[4-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2357275.png)
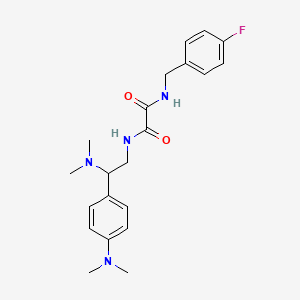
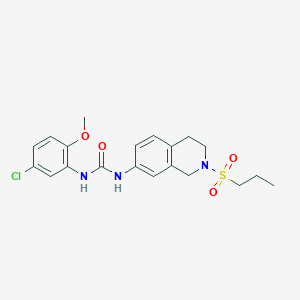
![N-[(4-Fluorophenyl)methyl]-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2357281.png)
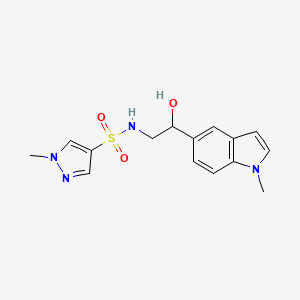
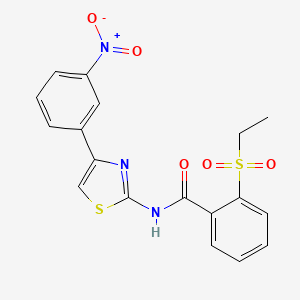
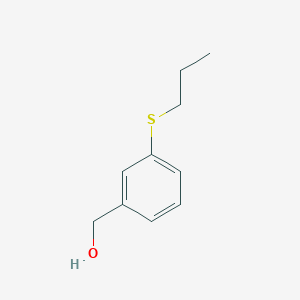
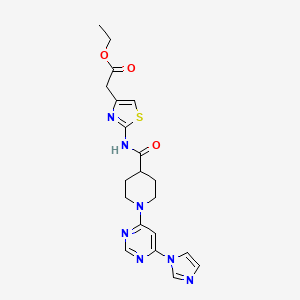
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2357288.png)
